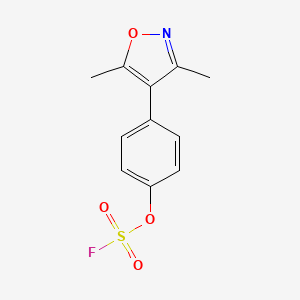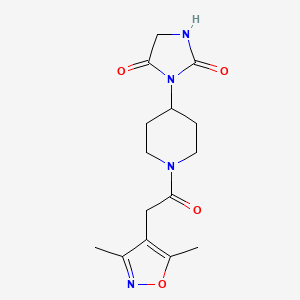![molecular formula C16H13NO5 B3014161 4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid CAS No. 618408-31-4](/img/structure/B3014161.png)
4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid” is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group and has a molecular formula of C12H6O4 .
Synthesis Analysis
New derivatives of the benzo[de]isoquinoline-1,3-dione system, which this compound is a part of, have been synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. For a similar compound, the calculated structure was found to be in agreement with the X-ray data .Chemical Reactions Analysis
The chemical reactions involving this compound seem to be diverse. The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines . Reduction of the azomethine in a mixture of DMF and ethanol gave the diamine system with a double fluorophore .Aplicaciones Científicas De Investigación
Fluorescence Studies in Oligonucleotide Labeling
- Novel fluorophores, including 4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid derivatives, have been synthesized for the study of their fluorescence in various solvents and for labeling oligodeoxyribonucleotides. These labeled oligonucleotides exhibited enhanced fluorescence signals and higher hybridization affinity compared to unlabeled counterparts (Singh & Singh, 2007).
Enhancing Emission in Nanoaggregates
- Derivatives of this compound have been studied for their aggregation-enhanced emission properties in nanoaggregates. This includes investigations into their photophysical properties in solution and solid-state, offering insights into the potential applications in fluorescence-based technologies (Srivastava, Singh, & Mishra, 2016).
Synthesis in Organotin Carboxylates
- Organotin carboxylates based on amide carboxylic acids have been synthesized, incorporating this compound. These compounds have been characterized through various spectroscopic methods, highlighting their potential in diverse molecular architectures and supramolecular structures (Xiao et al., 2013).
Molecular Probes for Nanoparticles
- The compound has been explored as a sensitive molecular probe for zinc oxide (ZnO) nanoparticles, demonstrating significant changes in fluorescence patterns upon interaction with ZnO surfaces. This indicates its utility in nanoparticle detection and characterization (Bekere et al., 2013).
Solubility Studies in Supercritical Carbon Dioxide
- Studies on the solubilities of derivatives of this compound in supercritical carbon dioxide have been conducted, providing valuable information for their potential use in dyeing processes and industrial applications (Hojjati et al., 2008).
Bioactivity and Antitumor Activities
- Research has explored the synthesis and bioactivity of derivatives, including their potential as cytotoxic agents against tumor cell lines. This highlights its potential application in the development of novel anticancer drugs (Marinov et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit high chemosensor selectivity in the determination of anions .
Mode of Action
It’s worth noting that similar compounds operate via the pet (photoinduced electron transfer) effect . This mechanism involves the transfer of an electron from a donor molecule to an acceptor molecule when exposed to light, leading to changes in the properties of the system .
Biochemical Pathways
Similar compounds have been synthesized for use in chemosensor systems, suggesting they may interact with biochemical pathways related to sensory processes .
Pharmacokinetics
Similar compounds have been designed and synthesized to increase solubility and crystallinity, which could potentially enhance their bioavailability .
Result of Action
Similar compounds have been reported to exhibit high chemosensor selectivity, suggesting they may cause changes in sensory processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of light can induce the PET effect, which is a key mechanism of action for similar compounds . Additionally, the solubility and crystallinity of similar compounds can be enhanced by certain chemical modifications, which could potentially be influenced by environmental conditions .
Propiedades
IUPAC Name |
4-(6-hydroxy-1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-12-7-6-11-14-9(12)3-1-4-10(14)15(21)17(16(11)22)8-2-5-13(19)20/h1,3-4,6-7,18H,2,5,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTBRVKQTALHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

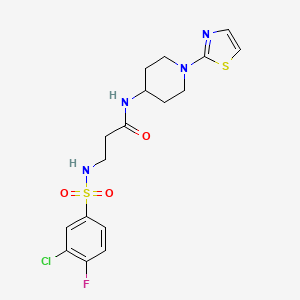

![1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B3014081.png)
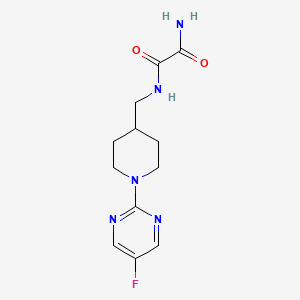

![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,11R,12aR,14bS)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B3014085.png)
![8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3014088.png)

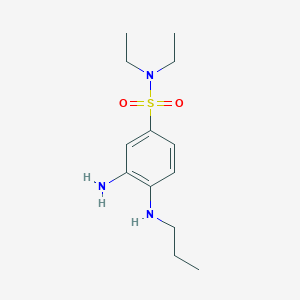
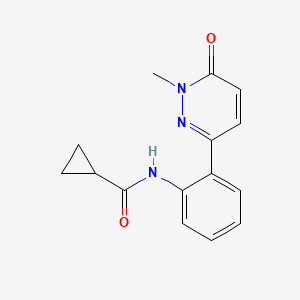
![N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3014094.png)
![3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B3014095.png)
